molecular formula C13H16N4O2 B5969028 4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide

4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide

Cat. No.: B5969028
M. Wt: 260.29 g/mol
InChI Key: JFVGGMNTZAFBIS-UHFFFAOYSA-N
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Description

4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth and proliferation. In neuronal cells, this compound has been shown to modulate neurotransmitter release and protect against oxidative stress. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide in lab experiments is its high potency and specificity, which allows for the selective targeting of specific enzymes and signaling pathways. However, this compound can also have off-target effects and may require optimization of experimental conditions to achieve optimal results. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of 4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the further elucidation of the mechanism of action of this compound and its potential interactions with other signaling pathways. Additionally, the optimization of experimental conditions and the development of new synthetic methods for this compound may also be areas of future research.

Synthesis Methods

The synthesis of 4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide involves the reaction of 4-oxo-2,3-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid with 4-methylpentanoyl chloride. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Properties

IUPAC Name

4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8(2)6-10(11(14)18)17-7-16-12-9(13(17)19)4-3-5-15-12/h3-5,7-8,10H,6H2,1-2H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVGGMNTZAFBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N1C=NC2=C(C1=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.